molecular formula C8H6N2 B8286393 1,4-Cyclohexadiene-1,2-dicarbonitrile

1,4-Cyclohexadiene-1,2-dicarbonitrile

Cat. No. B8286393
M. Wt: 130.15 g/mol
InChI Key: IYODXAAFCXKOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063212B2

Procedure details

To a 1-L flask kept cold in a ice bath, add triphenylphosphine (27.9 g, 106.3 mmol), 1,4-cyclohexadiene-1,2-dicarbonitrile, 4,5-dichloro-3,6-dioxo-(24.12 g, 106.3 mmol). Add dichloromethane slowly with stirring (150 mL). To the dark solution add tetra-N-butylammonium azide (30.23 g, 106.3 mmol) slowly, followed by 1-(6-fluoro-pyridin-3-yl)-ethanol (10 g, 70.85 mmol) dissolved in dichloromethane (10 mL). Remove the flask from the ice bath and stir at room temperature for 1 hour. Remove the solvent on a rotovap and purify by normal phase chromatography 5% to 20% ethyl acetate in hexanes to obtain the product as colorless oil (7.75 g). GCMS (EI) m/z 166 M+.
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.23 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C#N)CC=CCC=1C#N.CCCC[N+](CCCC)(CCCC)CCCC.[N-:47]=[N+:48]=[N-:49].[F:50][C:51]1[N:56]=[CH:55][C:54]([CH:57](O)[CH3:58])=[CH:53][CH:52]=1>ClCCl>[N:47]([CH:57]([C:54]1[CH:53]=[CH:52][C:51]([F:50])=[N:56][CH:55]=1)[CH3:58])=[N+:48]=[N-:49] |f:2.3|

Inputs

Step One
Name
Quantity
27.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(CC=CC1)C#N)C#N
Step Two
Name
Quantity
30.23 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[N-]=[N+]=[N-]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=N1)C(C)O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1-L flask kept cold in a ice bath
CUSTOM
Type
CUSTOM
Details
Remove the flask from the ice bath
CUSTOM
Type
CUSTOM
Details
Remove the solvent on a rotovap
CUSTOM
Type
CUSTOM
Details
purify by normal phase chromatography 5% to 20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N(=[N+]=[N-])C(C)C=1C=CC(=NC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.75 g
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.